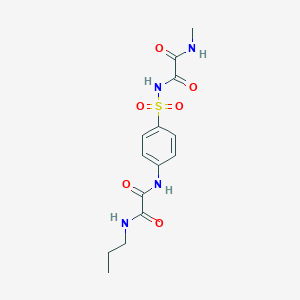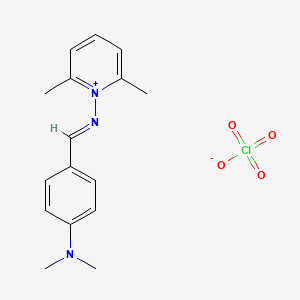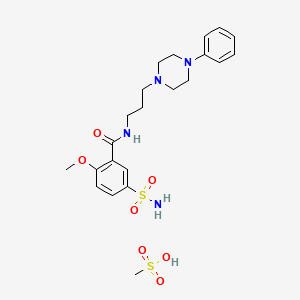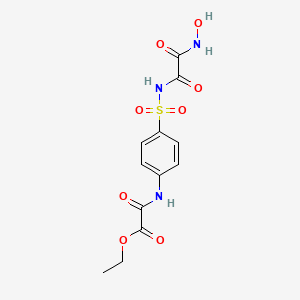
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, sulfonyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the sulfonyl phenyl amine intermediate: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonyl phenyl amine intermediate.
Introduction of the hydroxyamino group: The intermediate is then reacted with hydroxylamine to introduce the hydroxyamino group.
Acetylation: The hydroxyamino intermediate is acetylated using acetic anhydride to form the oxoacetyl derivative.
Esterification: Finally, the oxoacetyl derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl and amino groups can be oxidized to form corresponding oxo and nitro derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The sulfonyl and ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro and oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
Uniqueness
Acetic acid, ((4-((((hydroxyamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is unique due to the presence of the hydroxyamino group, which imparts specific reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
81717-16-0 |
|---|---|
Molecular Formula |
C12H13N3O8S |
Molecular Weight |
359.31 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(hydroxyamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C12H13N3O8S/c1-2-23-12(19)11(18)13-7-3-5-8(6-4-7)24(21,22)15-10(17)9(16)14-20/h3-6,20H,2H2,1H3,(H,13,18)(H,14,16)(H,15,17) |
InChI Key |
PNUVRXHRNGVHAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


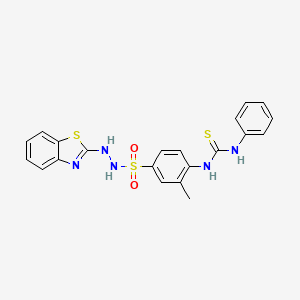
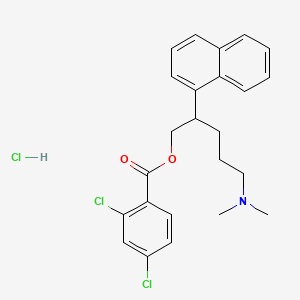
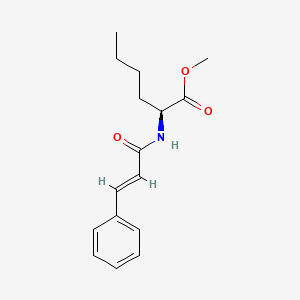
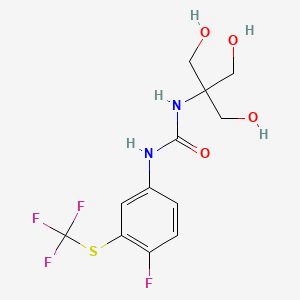

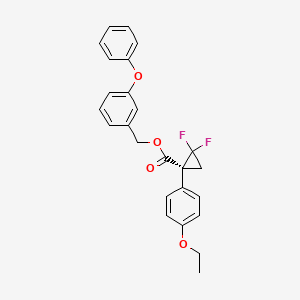
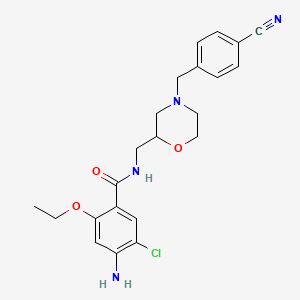


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

